molecular formula C10H14N2O B1330284 n-(3-Aminopropyl)benzamide CAS No. 6108-74-3

n-(3-Aminopropyl)benzamide

Cat. No. B1330284
CAS RN: 6108-74-3
M. Wt: 178.23 g/mol
InChI Key: AOGPUGLWMPUQQZ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)benzamide is a compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest, N-(3-Aminopropyl)benzamide, is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of N-(3-Aminopropyl)benzamide.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives involves the condensation of an aniline derivative with benzoyl chloride in an aqueous medium . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods could potentially be adapted for the synthesis of N-(3-Aminopropyl)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, was determined using X-ray diffraction, revealing a type III β-turn conformation in the peptide backbone . The structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also elucidated by single-crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the conformation and potential biological activity of benzamide derivatives.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from the synthesis and reactions described in the papers. For instance, the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines yields N-(1-amino-2,2-dichloroethyl)benzamides . Additionally, the formation of an ion-associate complex between 4-amino-N-[2 (diethylamino)ethyl] benzamide and tetraphenylborate is described, which is relevant to understanding the interactions between benzamide derivatives and other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using spectroscopic and computational methods. The ion-associate complex mentioned earlier was examined for antibacterial activity and characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . The electronic characteristics of the complex were computed using density functional theory (DFT), providing insights into the HOMO-LUMO energy gap and molecular electrostatic potential . These properties are crucial for understanding the stability and reactivity of benzamide derivatives.

Scientific Research Applications

Synthesis and Neuroleptic Activity

  • N-(3-Aminopropyl)benzamide derivatives have been explored for their neuroleptic (antipsychotic) properties. For instance, a study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines as potential neuroleptics, noting a correlation between structure and activity (Iwanami et al., 1981).

Antimicrobial Activity

  • Another study focused on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, which were evaluated for their in vitro antibacterial activity against various bacterial strains, demonstrating the potential of benzamide derivatives in antimicrobial applications (Mobinikhaledi et al., 2006).

Inhibition of Poly(ADP-Ribose) Synthesis

  • Benzamide compounds, including 3-aminobenzamide, have been used to study the functions of poly(adenosine diphosphate-ribose) and its synthesis. These compounds are noted for their effect on various metabolic processes, including cell viability and DNA synthesis (Milam & Cleaver, 1984).

Biological Evaluation of Benzamides

  • The biological applications of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were explored by Saeed et al. (2015), highlighting their potential in inhibiting human recombinant alkaline phosphatase and for binding nucleotide protein targets (Saeed et al., 2015).

Anti-Inflammatory Applications

  • The synthesis and activity of benzamides related to anti-inflammatory compounds were studied by Robert et al. (1994), demonstrating their potential in treating inflammatory conditions (Robert et al., 1994).

Development of Novel Inhibitors

  • Purnell and Whish (1980) discovered that certain benzamides, including 3-aminobenzamide, act as potent inhibitors of poly(ADP-ribose) synthetase, indicating their potential as therapeutic agents in treating various conditions (Purnell & Whish, 1980).

Aryloxylation of Benzamides

  • Hao et al. (2014) conducted a study on the copper-mediated aryloxylation of benzamides, demonstrating a method for the synthesis of mono- and diaryloxylated benzoic acids, which is significant in the field of organic synthesis (Hao et al., 2014).

Safety And Hazards

N-(3-Aminopropyl)benzamide is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

N-(3-aminopropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGPUGLWMPUQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286069
Record name n-(3-aminopropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Aminopropyl)benzamide

CAS RN

6108-74-3
Record name NSC43691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-aminopropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzamide (25 g, 0.20 mol) and 1,3-diaminopropane (45.9 g, 0.60 mol) were combined in a Parr vessel and heated to 150° C. for 15 hours. The vessel was cooled and the reaction mixture was concentrated under vacuum to remove excess diamine. The residue was dissolved in water (500 mL) and concentrated hydrochloric acid was added to adjust the pH to <1. The resulting precipitate (starting benzamide and diacylated product) was removed by filtration. The filtrate was washed with dichloromethane. The aqueous layer was made strongly basic by the addition of 50% sodium hydroxide and then it was extracted with dichloromethane (4×300 mL). The extracts were combined, washed with brine (300 mL), dried over sodium sulfate and then concentrated under vacuum to provide 11.9 g of N-(3-aminopropyl)benzamide as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WA Loughlin, ID Jenkins… - The Journal of Organic …, 2013 - ACS Publications
Methods for the cyclodehydration of N-(aminoalkyl)benzamides are few and employ harsh reaction conditions. We have found that the easily prepared phosphonium anhydrides 1 (…
Number of citations: 19 pubs.acs.org
PV Ramachandran, AS Kulkarni, Y Zhao… - Chemical …, 2016 - pubs.rsc.org
The first general open-flask synthesis of amine–boranes with inexpensive and readily available reagents, such as sodium borohydride, sodium bicarbonate, water, and the desired …
Number of citations: 36 pubs.rsc.org
W Chen, B Jiang, Y Zhao, W Yu, M Zhang… - European Journal of …, 2023 - Elsevier
Aberrant activation of N-methyl-d-aspartate receptors (NMDAR) and the resulting neuronal nitric oxide synthase (nNOS) excessive activation play crucial pathogenic roles in neuronal …
Number of citations: 3 www.sciencedirect.com
S Zhou, G Chen, G Huang - Bioorganic & medicinal chemistry, 2018 - Elsevier
In the studied a series novel of lazabemide derivatives were designed, synthesized and evaluated as inhibitors of monoamine oxidase (MAO-A or MAO-B). These compounds used …
Number of citations: 20 www.sciencedirect.com
SG Galbraith, Q Wang, L Li, AJ Blake… - … A European Journal, 2007 - Wiley Online Library
Amide‐functionalised salen ligands capable of extracting metal salts have been synthesised and characterised. Single‐crystal X‐ray structure determinations of complexes of NiSO 4 , […
V Sanna, S Nurra, N Pala, S Marceddu… - Journal of Medicinal …, 2016 - ACS Publications
Pancreatic ductal adenocarcinoma (PDAC) is an aggressive disease with poor prognosis and limited therapeutic options. Therefore, there is an urgent need to identify new, safe, and …
Number of citations: 41 pubs.acs.org
MKH Doll, A Guggisberg, M Hesse - Helvetica chimica acta, 1994 - Wiley Online Library
During the examination of extracts from Oncinotis tenuiloba STAPF a new polyamine, N 4 ‐benzoylsperimidine (8), was isolated. For unambiguous structure elucidation, it was …
Number of citations: 20 onlinelibrary.wiley.com
AS Kulkarni - 2017 - search.proquest.com
Reported herein is the identification of amine-boranes as high-performance hypergolic propellant fuels utilized to power chemical rockets engines in spacecrafts, satellites, and missiles. …
Number of citations: 2 search.proquest.com
J Wood - 2015 - eprints.soton.ac.uk
During this work, porphyrins have been attached onto oligonucleotides using several different methods with the aim of creating an organic electronic wire. Due to their planar, aromatic …
Number of citations: 2 eprints.soton.ac.uk

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